Scaffold Topology Differentiation vs. CGP 60474: Triazole-Carboxamide vs. Pyrimidine-Pyridine Core
The target compound and CGP 60474 share the identical molecular formula (C18H18ClN5O) and molecular weight (355.83 g/mol), yet possess fundamentally different core scaffolds. The target is a 1,2,3-triazole-4-carboxamide, whereas CGP 60474 is a pyrimidine-pyridine-propanol derivative (IUPAC: 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol) . CGP 60474 is a well-characterized ATP-competitive inhibitor of CDK1 (IC50 17–26 nM), CDK2 (IC50 3–50 nM), and PKC (IC50 250 nM for PKCα), with additional activity against VEGFR-2 (IC50 84 nM) . In contrast, the 1,2,3-triazole-4-carboxamide scaffold of the target compound is not associated with CDK/PKC inhibition but belongs to a chemotype validated in antiparasitic phenotypic screening (ATC series) [1]. This scaffold-level distinction dictates entirely different target engagement profiles and cannot be inferred from formula identity alone.
| Evidence Dimension | Core scaffold and primary biological target class |
|---|---|
| Target Compound Data | 1,2,3-Triazole-4-carboxamide core; primary reported activity class: antiparasitic (Trypanosoma cruzi phenotypic screening, ATC series pEC50 > 6 for optimized analogs) [1] |
| Comparator Or Baseline | CGP 60474 (CAS 164658-13-3): Pyrimidine-pyridine-propanol core; CDK1 IC50 = 17–26 nM, CDK2 IC50 = 3–50 nM, PKCα IC50 = 250 nM, VEGFR-2 IC50 = 84 nM |
| Quantified Difference | Non-overlapping target classes; scaffold topology is orthogonal despite isomeric molecular formula |
| Conditions | CGP 60474 data from enzymatic kinase inhibition assays (CDK1/cyclin B, CDK2/cyclin A/E) and cellular proliferation assays; target compound class data from T. cruzi-infected VERO cell phenotypic screening |
Why This Matters
Procurement of CGP 60474 as a substitute for the target compound would result in CDK/PKC pathway modulation rather than the intended antiparasitic or triazole-carboxamide-specific pharmacology, fundamentally altering the experimental outcome.
- [1] Brand S, Ko EJ, Viayna E, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284-7299. doi:10.1021/acs.jmedchem.7b00463 View Source
